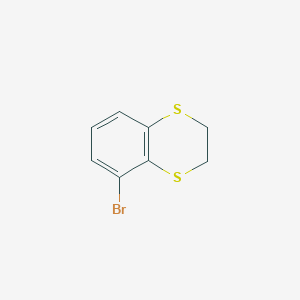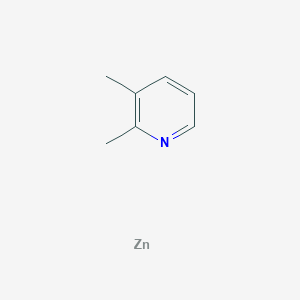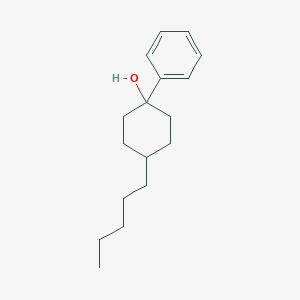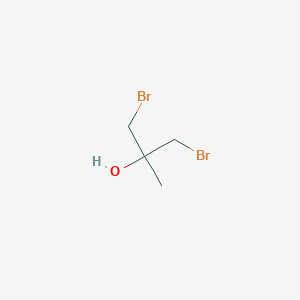
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two bromine-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane typically involves the bromination of cyclohexane derivatives. One common method is the radical bromination of 1-(2-ethyl)-2-(methyl)cyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would include rigorous purification steps to obtain the desired stereoisomer with high purity. Techniques such as distillation, recrystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of cyclohexane derivatives without bromine substituents.
Scientific Research Applications
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of
Properties
CAS No. |
87716-93-6 |
|---|---|
Molecular Formula |
C9H16Br2 |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C9H16Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
YPEODRJPUJXOCS-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCBr)CBr |
Canonical SMILES |
C1CCC(C(C1)CCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)

![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)

![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)





![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
